Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate
Description
Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate is a halogenated and sulfonated furan derivative with the molecular formula C₇H₅Cl₂O₅S. Its structure features a methyl ester group at position 3 of the furan ring, a chlorine substituent at position 2, and a chlorosulfonyl (-SO₂Cl) group at position 3. The chlorosulfonyl moiety is highly reactive, enabling further functionalization via nucleophilic substitution, while the chloro group at position 2 enhances electrophilic aromatic substitution resistance. This compound is primarily utilized in pharmaceutical and agrochemical synthesis as a versatile intermediate for constructing heterocyclic scaffolds .
Properties
IUPAC Name |
methyl 2-chloro-5-chlorosulfonylfuran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O5S/c1-12-6(9)3-2-4(13-5(3)7)14(8,10)11/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWQYBCTNMAWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=C1)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate can be synthesized through a multi-step process involving the chlorination and sulfonylation of furan derivatives. One common method involves the chlorination of methyl furan-3-carboxylate to introduce the chloro group, followed by sulfonylation to add the chlorosulfonyl group. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride and sulfonylating agents like chlorosulfonic acid under controlled temperatures and inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxyl
Biological Activity
Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article delves into its chemical structure, synthesis, and the biological activities associated with this compound, supported by various research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is CHClOS, with a molar mass of 259.06 g/mol. The compound features a furan ring substituted with chlorine and chlorosulfonyl groups, which significantly influence its chemical reactivity and biological properties. The functional groups present in this compound are known to enhance solubility and bioavailability, making it a candidate for various pharmaceutical applications.
Synthesis Methods
Several synthetic routes have been developed for this compound. These methods typically involve the chlorination of furan derivatives followed by sulfonylation reactions. The following table summarizes some related compounds and their unique features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 5-(2-chloroacetyl)furan-3-carboxylate | Contains a chloroacetyl group | Focused on anti-inflammatory activity |
| Methyl 2-(chloromethyl)furan-3-carboxylate | Contains a chloromethyl group | Potential use in synthetic organic chemistry |
| Methyl 4-(chlorosulfonyl)benzoate | Aromatic compound with sulfonyl group | Used in agrochemical applications |
The distinct combination of functional groups in this compound may confer unique reactivity patterns compared to these similar compounds.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial activity. The chlorosulfonyl moiety enhances the compound's effectiveness against various bacterial strains. For instance, derivatives of furan compounds have shown significant inhibition against Gram-positive and Gram-negative bacteria .
In studies evaluating the antibacterial activity of furan derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications in treating infections caused by these pathogens .
Anticancer Activity
The anticancer potential of this compound has also been explored. Similar furan derivatives have demonstrated cytotoxic effects against cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney cells). For example, one study reported IC50 values indicating the effectiveness of certain furan derivatives at inhibiting cancer cell proliferation .
The following table illustrates the IC50 values for selected compounds against HeLa and HepG2 cell lines:
| Compound | IC50 (µg/mL) HeLa | IC50 (µg/mL) HepG2 |
|---|---|---|
| Methyl 5-(hydroxymethyl)-2-furan carboxylate | 62.37 | 120.06 |
| This compound | TBD | TBD |
These findings indicate that modifications to the furan ring can significantly alter biological activity, suggesting a pathway for developing new anticancer agents based on this framework .
Case Studies
Several case studies have highlighted the biological activity of furan derivatives:
- Antibacterial Activity : A study focused on synthesizing new furan derivatives revealed that certain modifications led to enhanced antibacterial properties against Staphylococcus aureus, with MIC values as low as 1 µg/mL for some derivatives .
- Anticancer Activity : Another investigation reported that specific derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as targeted therapies in cancer treatment .
Scientific Research Applications
Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate is a heterocyclic organic compound with a furan ring substituted by chlorine and chlorosulfonyl groups. It has a molecular formula of and a molar mass of 259.06 g/mol. This compound is valued in scientific research for its chemical reactivity and potential biological activity, stemming from its unique combination of functional groups.
Potential Applications
- Pharmaceuticals Research suggests that this compound may have biological activities, particularly in pharmaceuticals. Compounds with similar structures have been studied as potential antimicrobial and anti-inflammatory agents. The chlorosulfonyl moiety can enhance biological activity by improving solubility and bioavailability.
- Agrochemicals Methyl 4-(chlorosulfonyl)benzoate, which shares a sulfonyl group with this compound, has applications in the agrochemical industry.
Structural Comparison
This compound shares structural similarities with other compounds, as shown in the table below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 5-(2-chloroacetyl)furan-3-carboxylate | Contains a chloroacetyl group | Focused on anti-inflammatory activity |
| Methyl 2-(chloromethyl)furan-3-carboxylate | Contains a chloromethyl group | Potential use in synthetic organic chemistry |
| Methyl 4-(chlorosulfonyl)benzoate | Aromatic compound with sulfonyl group | Used in agrochemical applications |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogen and Ester Group Modifications
Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate
- Molecular Formula : C₆H₄BrClO₅S
- Key Differences : Bromine replaces chlorine at position 2.
- Higher molecular weight (304.52 g/mol vs. 271.08 g/mol for the chloro analog) may influence solubility and crystallization behavior. Bromine’s lower electronegativity compared to chlorine could alter electronic effects on the furan ring, affecting reactivity in cross-coupling reactions .
Ethyl 5-(chlorosulfonyl)furan-3-carboxylate
- Molecular Formula : C₇H₇ClO₅S
- Key Differences : Ethyl ester replaces methyl ester.
- Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, affecting stability in aqueous environments .
Heterocycle Modifications: Thiophene vs. Furan Derivatives
Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate
- Molecular Formula : C₇H₆Cl₂O₄S₂
- Key Differences : Thiophene (sulfur atom) replaces furan (oxygen atom).
- Impact: Thiophene’s sulfur atom increases aromaticity and electron density, altering regioselectivity in electrophilic substitutions. Higher thermal stability due to sulfur’s polarizability, making it suitable for high-temperature reactions.
Functional Group Variations: Sulfamoyl vs. Chlorosulfonyl
Methyl 5-(phenylsulfamoyl)furan-3-carboxylate
- Molecular Formula: C₁₂H₁₁NO₅S
- Key Differences : Sulfamoyl (-SO₂NHPh) replaces chlorosulfonyl (-SO₂Cl).
- Impact :
Data Table: Comparative Analysis of Key Compounds
Q & A
Q. What are the common synthetic routes for Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate?
The synthesis typically involves sequential functionalization of a furan-3-carboxylate backbone. Key steps include:
- Chlorination : Introduction of chlorine at the 2-position via electrophilic substitution or radical-mediated pathways.
- Chlorosulfonation : Reaction with chlorosulfonic acid or sulfuryl chloride to install the chlorosulfonyl group at the 5-position.
- Esterification : Methylation of the carboxylate group using methanol under acidic conditions or via methyl halides. Evidence from analogous compounds suggests cyclocondensation and diazotization strategies may also apply, particularly when heterocyclic intermediates are involved .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns and confirm ester/chlorosulfonyl group integration. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and chlorosulfonyl carbon (δ ~110-120 ppm in ¹³C NMR) are diagnostic .
- X-ray Crystallography : SHELXL (for refinement) and ORTEP-III (for visualization) resolve molecular geometry and confirm regiochemistry. Structure validation tools (e.g., PLATON) ensure accuracy in bond lengths/angles .
Advanced Research Questions
Q. How does the chlorosulfonyl group influence reactivity and stability under varying conditions?
The chlorosulfonyl moiety is highly electrophilic and prone to hydrolysis. Stability studies recommend:
- Storage : Anhydrous conditions at low temperatures (-20°C) to prevent sulfonic acid formation.
- Reactivity : Nucleophilic substitution (e.g., with amines or thiols) occurs at the sulfonyl chloride site, while the furan ring may undergo Diels-Alder reactions. Computational studies (DFT) predict electron-withdrawing effects from the chlorosulfonyl group reduce furan aromaticity, increasing susceptibility to ring-opening reactions .
Q. What hydrogen-bonding patterns dominate in its crystalline state, and how do they affect packing?
Graph set analysis (Etter’s formalism) reveals:
- Motifs : The chlorosulfonyl group acts as a hydrogen-bond acceptor (S=O···H interactions), while the ester carbonyl forms C=O···H-C bonds.
- Packing : These interactions create layered or helical arrangements, influencing solubility and melting behavior. Crystallographic data should be cross-validated using programs like Mercury to avoid overinterpretation .
Q. How can conformational analysis of the furan ring inform synthetic optimization?
Cremer-Pople puckering parameters quantify ring non-planarity. For this compound:
- Amplitude (Q) : ~0.2–0.3 Å (moderate puckering due to steric strain from substituents).
- Phase angle (φ) : Indicates asymmetric distortion, often observed in polysubstituted furans. Molecular dynamics simulations (e.g., using Gaussian) model puckering effects on reactivity, guiding solvent choice or temperature optimization .
Q. What computational approaches best model electronic effects of substituents on reaction pathways?
- DFT Calculations : B3LYP/6-31G(d) optimizes geometries and evaluates frontier molecular orbitals (FMOs). The LUMO is localized on the chlorosulfonyl group, explaining its nucleophilic reactivity.
- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) for derivatives used in drug discovery .
Data Contradiction and Resolution
Q. How can researchers resolve discrepancies in reported reaction yields for its synthesis?
Discrepancies often arise from:
- Byproduct Formation : Unreacted chlorosulfonic acid or methyl esters may skew yields. LC-MS or HPLC purity checks are critical .
- Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (from ethanol) can alter recovery rates. Cross-referencing synthetic protocols with crystallographic purity data (e.g., R-factor ≤ 5%) ensures reproducibility .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
